molecular formula C23H21FN4O2S B2488611 4-fluoro-N-[4-(2-{[2-(1H-indol-3-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]benzamide CAS No. 1021218-81-4

4-fluoro-N-[4-(2-{[2-(1H-indol-3-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2488611
CAS No.: 1021218-81-4
M. Wt: 436.51
InChI Key: PPRPAWAOGXIRTR-UHFFFAOYSA-N
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Description

4-fluoro-N-[4-(2-{[2-(1H-indol-3-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a combination of indole, thiazole, and benzamide moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-(2-{[2-(1H-indol-3-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The benzamide and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogenation with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamide and thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various receptors, while the thiazole ring can interact with enzyme active sites. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and benzothiazole.

    Benzamide Derivatives: Compounds like sulpiride and tiapride.

Properties

IUPAC Name

4-fluoro-N-[4-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2S/c24-17-7-5-15(6-8-17)22(30)28-23-27-18(14-31-23)9-10-21(29)25-12-11-16-13-26-20-4-2-1-3-19(16)20/h1-8,13-14,26H,9-12H2,(H,25,29)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRPAWAOGXIRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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